N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2/c17-10-3-1-9(2-4-10)14-8-20-16(23-14)15(22)21-13-7-11(18)5-6-12(13)19/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPKDXCXODRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves the reaction of 2,5-difluoroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, particularly those with halogenated aryl groups or oxazole cores. Below is a comparative analysis based on substituent effects, electronic properties, and hypothetical biological implications.
Table 1: Structural Comparison of Fluorinated and Chlorinated Oxazole Derivatives
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | 1,3-Oxazole | 2: 2,5-difluorophenyl (carboxamide); 5: 4-fluorophenyl | Carboxamide, Fluorophenyls | Kinase inhibition, Antimicrobials |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 3: Trifluoromethyl; 4: Carbaldehyde; 5: 3-chlorophenylsulfanyl | Trifluoromethyl, Sulfanyl, Aldehyde | Enzyme inhibition, Anticancer agents |
| 5-(4-Fluorophenyl)-2-(2-nitrophenyl)-1,3-oxazole | 1,3-Oxazole | 2: 2-nitrophenyl; 5: 4-fluorophenyl | Nitrophenyl, Fluorophenyl | Photodynamic therapy, Sensors |
Key Observations
Halogen Substitution Patterns :
- The target compound employs fluorine at meta and para positions on both phenyl rings, optimizing electronic effects (e.g., electron-withdrawing) and steric compatibility for target binding . In contrast, chlorinated analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde prioritize chlorine and sulfanyl groups, which may enhance hydrophobic interactions but increase metabolic liability .
Functional Group Diversity :
- The carboxamide linker in the target compound improves solubility and hydrogen-bonding capacity compared to aldehydes or sulfanyl groups in analogs. For instance, the pyrazole derivative’s aldehyde group may confer reactivity but reduce stability in physiological conditions .
The nitro group in 5-(4-fluorophenyl)-2-(2-nitrophenyl)-1,3-oxazole introduces redox activity, broadening utility in non-therapeutic applications like sensor development .
Hypothetical Pharmacological Implications
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity over bulkier chlorinated analogs.
- Carboxamide vs. Sulfanyl : The carboxamide group likely enhances water solubility and reduces toxicity compared to sulfanyl-linked compounds, which are prone to oxidation.
Methodological Context
The structural elucidation of such compounds often relies on X-ray crystallography and computational modeling. Tools like SHELX are instrumental in refining crystal structures, particularly for verifying fluorine placement and confirming torsional angles in aromatic systems . Biological evaluation, such as cytotoxicity assays (e.g., Mosmann’s colorimetric method), could be applied to compare the therapeutic indices of these derivatives .
Biological Activity
N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Compound Overview
This compound belongs to the oxazole class of compounds, which are characterized by their five-membered heterocyclic structure containing nitrogen and oxygen. The presence of multiple fluorine substituents enhances its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxazole ring can act as a scaffold for binding to enzymes or receptors involved in various cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer progression or microbial resistance.
- Receptor Modulation: It can modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human neuroblastoma SH-SY5Y cells with an IC50 value indicating potent inhibition of cell growth .
- Mechanism of Action: Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bactericidal Effects: It has shown effectiveness against Staphylococcus spp., indicating potential applications in treating bacterial infections .
- Cytotoxicity Studies: In tests involving normal cell lines (e.g., L929), the compound exhibited low cytotoxicity, suggesting a favorable therapeutic window .
Comparative Studies
To better understand the efficacy of this compound, comparisons can be made with other oxazole derivatives:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | Structure | 10.38 | Moderate anticancer activity |
| N-(2-fluorophenyl)-1,3-thiazole-2-carboxamide | Structure | 8.50 | Antimicrobial and anticancer |
| N-(3-fluorophenyl)-1,3-thiazole-2-carboxamide | Structure | 12.00 | Anticancer activity |
Case Study 1: Neuroblastoma Treatment
A recent study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through upregulation of pro-apoptotic factors .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings showed that it effectively inhibited bacterial growth at concentrations that did not adversely affect normal human cell lines .
Q & A
Basic Question: What are the standard synthetic routes for N-(2,5-difluorophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core. A common approach includes:
- Step 1: Condensation of 2,5-difluoroaniline with 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
- Optimization: Reaction conditions (solvent, temperature, catalyst) are adjusted using Design of Experiments (DoE) to maximize yield and purity. HPLC and mass spectrometry (MS) monitor intermediate formation .
Basic Question: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm the presence of fluorophenyl and oxazole moieties. For example, aromatic protons from the 2,5-difluorophenyl group appear as distinct doublets in the δ 7.0–8.0 ppm range .
- Infrared Spectroscopy (IR): Peaks near 1650–1700 cm confirm the carboxamide C=O stretch .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H] for CHFNO) .
Advanced Question: What strategies are used to resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer:
Contradictions arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-Response Validation: Re-testing across multiple concentrations with internal controls (e.g., staurosporine for kinase assays).
- Orthogonal Assays: Combining enzymatic assays with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
- Meta-Analysis: Cross-referencing data with structurally similar compounds, such as N-(2,4-difluorophenyl) analogs, to identify structure-activity relationships (SAR) .
Advanced Question: How can computational modeling predict the binding mechanism of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., kinases). The fluorophenyl groups often engage in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- Molecular Dynamics (MD): Simulations (100 ns+) assess stability of ligand-protein complexes. Parameters like RMSD (root-mean-square deviation) quantify conformational changes .
- Free Energy Calculations: MM-PBSA/GBSA methods estimate binding affinities, correlating with experimental IC values .
Advanced Question: What experimental approaches are recommended to investigate the compound’s metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound degradation over time (half-life calculation) .
- Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to assess drug-drug interaction risks .
- Reactive Metabolite Trapping: Glutathione (GSH) adducts are detected via MS to identify potential toxic intermediates .
Advanced Question: How can conflicting data on the compound’s solubility and formulation stability be addressed?
Methodological Answer:
- For Solubility:
- pH-Solubility Profiling: Measure solubility in buffers (pH 1.2–7.4) using shake-flask or HPLC methods .
- Co-Solvency Studies: Test excipients like PEG-400 or cyclodextrins to enhance aqueous solubility .
- For Stability:
- Forced Degradation Studies: Expose to heat, light, and humidity. LC-MS identifies degradation products (e.g., hydrolysis of the oxazole ring) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months and monitor changes via HPLC .
Advanced Question: What methods are used to validate the compound’s selectivity across related protein targets?
Methodological Answer:
- Kinase Profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to assess inhibition of off-target kinases .
- CETSA (Cellular Thermal Shift Assay): Quantify target engagement in cells by measuring thermal stabilization of proteins .
- CRISPR Knockout Models: Use gene-edited cell lines to confirm activity loss in target-deficient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
